Synthesis Methods
The synthesis of Einecs 301-195-8 typically involves several methods that can vary based on the desired properties of the final product. Common approaches include:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity.
Molecular Structure
The molecular formula for Einecs 301-195-8 is typically represented as , where indicates the carbon chain length. The structure features a long carbon chain fully substituted with fluorine atoms at all available bonding sites except for one hydroxyl group (-OH), which characterizes it as an alcohol.
Data on Structure
The structural integrity of perfluoroalkyl substances is primarily due to the strength of carbon-fluorine bonds, which are among the strongest in organic chemistry. This results in high thermal stability and resistance to chemical reactions under normal conditions.
Reactions Involving Einecs 301-195-8
Chemical reactions involving Einecs 301-195-8 typically include:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or oxidizing agents.
Process Overview
The mechanism of action for Einecs 301-195-8 involves its interaction with biological systems primarily through its hydrophobic characteristics. The compound can disrupt cellular membranes and influence lipid metabolism due to its affinity for fatty tissues.
Data on Mechanism
Research indicates that PFAS can bind to serum proteins and accumulate in liver tissues, potentially leading to alterations in metabolic processes. Studies have shown that exposure can result in changes in hormone levels and immune responses.
Physical Properties
Chemical Properties
Relevant data indicates that these properties contribute significantly to their persistence in environmental media.
Scientific Uses
Einecs 301-195-8 has several applications across various fields:
The ongoing research into its effects on health and the environment continues to shape its applications within scientific inquiry.
The EC Inventory represents a cornerstone of European chemical regulatory infrastructure, formally established through Directive 67/548/EEC and its subsequent amendments. This inventory integrates three distinct regulatory lists that emerged from evolving legislative definitions and scientific understanding:
As a substance identified by EINECS number 301-195-8, this compound falls squarely within the original EINECS framework. Its inclusion reflects the historical approach to chemical substance cataloging that prioritized creating a definitive baseline for "existing" substances prior to REACH's implementation. The EC Inventory collectively contains 106,212–106,213 unique substance entries, serving as the EU's authoritative reference for phase-in substance status under REACH [1] [6].
Table 1: Composition of the EC Inventory
Component | Temporal Scope | Legal Foundation | Substances Count |
---|---|---|---|
EINECS | 1971–1981 | Directive 67/548/EEC (as amended) | ~100,000 |
ELINCS | Post-1981 | 7th Amendment (92/32/EEC) | Not specified |
NLP | 1981–1993 | Revised polymer definition (1992) | Not specified |
Total Inventory | Cumulative | ECHA Maintenance | 106,213 |
EINECS 301-195-8 exemplifies the operational significance of the EINECS framework within contemporary regulatory structures. As an EINECS-listed substance, it automatically qualifies as a "phase-in" substance under REACH (Regulation (EC) No 1907/2006), granting it transitional registration pathways distinct from non-phase-in substances [4] [6]. This classification carries profound regulatory implications:
The governance framework surrounding EINECS substances like 301-195-8 operates through the European Chemicals Agency (ECHA), which maintains the inventory and facilitates compliance through harmonized classification and labelling (CLP) processes. The 2023 migration of classification data to the new ECHA CHEM database underscores the ongoing evolution in managing these legacy substances [2]. Crucially, the EINECS identifier serves as the primary tracking mechanism throughout a substance's lifecycle, linking regulatory obligations across REACH registration, CLP notification, and potential authorization/restriction procedures [6].
The categorization of EINECS substances as phase-in substances under REACH has generated substantial academic discourse regarding regulatory efficacy and data adequacy. Key scholarly debates include:
Prioritization Methodology CritiquesThe reliance on (Q)SAR predictions and limited evidence for prioritizing substances within the ≥1 metric ton/year band has faced criticism regarding scientific robustness. As noted in regulatory toxicology literature, the flexibility in (Q)SAR model acceptance – decided case-by-case between industry and authorities without standardized validation protocols – creates potential inconsistencies in identifying hazardous substances warranting advanced testing [3]. This approach contrasts sharply with the formal adoption processes for OECD test guidelines and may result in data gaps for lower-tonnage phase-in substances like many EINECS entries.
Data Generation Sufficiency ConcernsResearch published in Regulatory Toxicology and Pharmacology analyzed 142 high-production volume chemicals and revealed that REACH implementation significantly enhanced hazard characterization, with 29 out of 37 substances receiving stricter classifications under REACH compared to previous harmonized classifications [7]. However, scholars note that unprioritized phase-in substances below 10 metric tons/year have minimal data requirements – only basic physicochemical properties without mandatory toxicological testing [3]. This tiered approach has sparked debate about whether REACH adequately addresses the risks of substances produced at lower volumes but possessing high hazard potential or dispersive uses.
Table 2: REACH Testing Requirements by Tonnage Band for Phase-In Substances
Endpoint Category | ≥1 t/y | ≥10 t/y | ≥100 t/y | ≥1000 t/y |
---|---|---|---|---|
Ecotoxicological | ||||
Short-term toxicity: algae | (Waivable) | Required | Required | Required |
Short-term toxicity: Daphnia | (Waivable) | Required | Required | Required |
Activated sludge inhibition | Not required | Required | Required | Required |
Toxicological | ||||
In vitro mutagenicity | (Waivable) | Required | Required | Required |
In vivo skin sensitization | (Waivable) | Required | Required | Required |
Acute toxicity (oral) | (Waivable) | Required | Required | Required |
Subacute (28-day) | Not required | Waivable | Required | Required |
Reproductive toxicity screening | Not required | Waivable | Waivable | Waivable |
Regulatory Efficiency EvaluationAcademic analyses highlight structural tensions in REACH's implementation for phase-in substances. While the staggered registration deadlines facilitated manageable workflow for industry and regulators, they created differential hazard knowledge timelines across tonnage bands. Substances like EINECS 301-195-8 in the 1-10 metric ton/year band may remain with limited hazard data indefinitely unless prioritized through substance evaluation or member state initiatives. Recent scholarship proposes six critical improvements, including extending ≥10 ton/year data requirements to ≥1 ton/year substances and systematizing uncertainty reporting regarding data gaps [3]. These recommendations reflect ongoing academic scrutiny of whether the phase-in categorization successfully balances economic continuity with comprehensive risk assessment.
The case of EINECS 301-195-8 illustrates the broader academic discourse surrounding legacy substances under modern regulatory frameworks. While REACH represents a significant advancement in chemical governance, scholarly consensus indicates that its effectiveness for EINECS substances depends heavily on evolving prioritization methodologies, adaptive regulatory guidance, and continued scientific assessment of pre-REARCH data through modern hazard evaluation lenses [3] [7].
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